molecular formula C8H20NO4P B14719880 2-Aminoethyl dipropan-2-yl phosphate CAS No. 14646-04-9

2-Aminoethyl dipropan-2-yl phosphate

Cat. No.: B14719880
CAS No.: 14646-04-9
M. Wt: 225.22 g/mol
InChI Key: FALCJPBPNAXPIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminoethyl dipropan-2-yl phosphate is a chemical compound with the molecular formula C8H20NO4P It is a derivative of ethanolamine, where the hydroxyl group is replaced by a phosphate group, and the ethyl group is substituted with dipropan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminoethyl dipropan-2-yl phosphate can be achieved through several methods. One common approach involves the reaction of ethanolamine with dipropan-2-yl phosphate under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity starting materials, precise temperature control, and efficient mixing to achieve high yields. The product is then purified through techniques such as distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Aminoethyl dipropan-2-yl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or phosphates.

    Reduction: Reduction reactions can convert the phosphate group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce ethanolamine derivatives.

Scientific Research Applications

2-Aminoethyl dipropan-2-yl phosphate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Research explores its use in drug delivery systems and as a component in pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-aminoethyl dipropan-2-yl phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethyl dihydrogen phosphate: Similar in structure but lacks the dipropan-2-yl groups.

    Ethanolamine phosphate: Another derivative of ethanolamine with different substituents.

    Phosphoethanolamine: A related compound with similar functional groups.

Uniqueness

2-Aminoethyl dipropan-2-yl phosphate is unique due to the presence of dipropan-2-yl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological molecules, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

14646-04-9

Molecular Formula

C8H20NO4P

Molecular Weight

225.22 g/mol

IUPAC Name

2-aminoethyl dipropan-2-yl phosphate

InChI

InChI=1S/C8H20NO4P/c1-7(2)12-14(10,11-6-5-9)13-8(3)4/h7-8H,5-6,9H2,1-4H3

InChI Key

FALCJPBPNAXPIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(OCCN)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.